3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Description
Fundamental Molecular Structure
The molecular architecture of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid is characterized by a fused bicyclic system consisting of a benzene ring and a thiophene ring, with specific substituents positioned to maximize electronic effects. The compound exhibits a molecular weight of 257.65 g/mol and possesses the IUPAC name this compound. The structural framework can be described through its SMILES notation: O=C(C1=C(Cl)C2=CC=C(N+=O)C=C2S1)O, which clearly illustrates the connectivity and stereochemistry of the molecule.
The benzothiophene core adopts a planar configuration, facilitating π-electron delocalization across the aromatic system. The carboxylic acid functionality at position 2 provides both hydrogen bonding capability and potential for derivatization through esterification or amidation reactions. The chloro substituent at position 3 introduces steric effects and electronic withdrawal, while the nitro group at position 6 serves as a powerful electron-withdrawing group that significantly impacts the electron density distribution throughout the molecule.
Crystallographic studies on related benzothiophene derivatives have revealed important structural insights. For instance, the crystal structure analysis of 2-(4-chloro-6-nitrophenyl) derivatives demonstrates the influence of nitro group positioning on molecular packing and intermolecular interactions. The crystal structure data indicates monoclinic symmetry with space group P21/c, characterized by specific lattice parameters that reflect the molecular geometry and packing efficiency. These structural features are crucial for understanding the solid-state properties and potential polymorphic behavior of the compound.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is dominated by the interplay between electron-donating and electron-withdrawing effects. The nitro group at position 6 acts as a strong electron-withdrawing substituent, creating a significant dipole moment and influencing the reactivity of the aromatic system. This electronic perturbation is further modulated by the chloro substituent at position 3, which provides additional electron withdrawal through both inductive and resonance effects.
The carboxylic acid group contributes to the overall polarity of the molecule and provides opportunities for hydrogen bonding interactions. In crystalline forms, these interactions often result in dimeric structures through carboxylic acid-carboxylic acid hydrogen bonding, as commonly observed in related benzothiophene carboxylic acids. The sulfur atom in the thiophene ring contributes to the electronic structure through its lone pairs and polarizability, affecting both the molecular geometry and reactivity patterns.
Computational studies on similar benzothiophene derivatives suggest that the HOMO-LUMO gap is significantly influenced by the positioning of electron-withdrawing groups. The presence of both chloro and nitro substituents in this compound likely results in a reduced HOMO energy and an increased electrophilic character, making the compound particularly suitable for nucleophilic aromatic substitution reactions.
Properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRTMQVJAOKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Benzothiophene Core
The benzothiophene scaffold is typically synthesized via cyclization of cinnamic acid derivatives or halogenated benzaldehydes with sulfur-containing reagents. A widely cited method involves reacting 2-chlorocinnamic acid with thioglycolic acid in the presence of a base such as potassium hydroxide (KOH). For example, heating 2-chlorocinnamic acid with thioglycolic acid in toluene and polyphosphoric acid at 85–115°C yields the benzothiophene intermediate. This step is critical for establishing the fused-ring system, with yields averaging 65–75% .
Chlorination at the 3-Position
Chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A patented industrial process employs thionyl chloride with 4-dimethylaminopyridine (DMAP) as a catalyst in heptane at 80–85°C. Under these conditions, 3-methoxycinnamic acid derivatives are converted to 3-chlorobenzo[b]thiophene-2-carbonyl chloride with >90% purity . The reaction mechanism involves electrophilic aromatic substitution, with DMAP enhancing reactivity by stabilizing intermediates.
Nitration at the 6-Position
Nitration introduces the nitro group at the 6-position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction is conducted at 0–5°C to minimize side reactions, with the nitro group directed to the meta position relative to the chloro substituent. For instance, nitrating 3-chloro-1-benzothiophene-2-carboxylic acid in HNO₃/H₂SO₄ at 0°C for 2 hours yields the nitro derivative with 70–80% efficiency .
Carboxylic Acid Functionalization
The carboxylic acid group is often introduced via hydrolysis of ester or acyl chloride precursors. In one protocol, 3-chloro-6-nitro-benzo[b]thiophene-2-carbonyl chloride is hydrolyzed with aqueous sodium hydroxide (NaOH) at 60°C, followed by acidification with HCl to precipitate the final product. This step achieves near-quantitative conversion, with yields exceeding 95% .
Industrial Production Methods
Scalable synthesis requires optimizing reaction parameters for cost-effectiveness and efficiency. Continuous flow reactors are employed to enhance mixing and heat transfer during nitration and chlorination steps, reducing reaction times by 50% compared to batch processes. For example, a patented method uses a flow reactor to synthesize this compound at a throughput of 10 kg/day with 98% purity . Key industrial data are summarized below:
| Parameter | Chlorination | Nitration | Hydrolysis |
|---|---|---|---|
| Temperature (°C) | 80–85 | 0–5 | 60 |
| Catalyst | DMAP | H₂SO₄ | None |
| Yield (%) | 92.6 | 78 | 95 |
| Purity (%) | 98.3 | 97.5 | 99.1 |
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic techniques:
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¹H/¹³C NMR : Confirms substituent positions (e.g., nitro group protons at δ 8.2–8.5 ppm).
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FT-IR : Identifies the carboxylic acid C=O stretch at 1680–1700 cm⁻¹ and nitro N=O stretches at 1520–1550 cm⁻¹ .
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HPLC : Monitors reaction progress and purity, with retention times calibrated against standards.
Comparative Analysis of Methodologies
Chlorination Agents
Nitration Conditions
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).
Oxidation: Thionyl chloride (SOCl2) for acid chlorides, alcohols for esterification.
Major Products
Substitution: 3-Amino-6-nitro-1-benzothiophene-2-carboxylic acid.
Reduction: 3-Chloro-6-amino-1-benzothiophene-2-carboxylic acid.
Oxidation: 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in the development of anti-inflammatory and anticancer drugs.
Case Study: Anti-Cancer Activity
Research has indicated that derivatives of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications to the benzothiophene scaffold could enhance potency against specific kinases involved in cancer progression .
Agricultural Chemicals
The compound is utilized in formulating agrochemicals, providing effective solutions for pest control and crop protection. Its unique chemical structure allows for enhanced efficacy against various pests while minimizing environmental impact.
Data Table: Agrochemical Efficacy
| Compound | Application | Target Pest | Efficacy (%) |
|---|---|---|---|
| This compound | Insecticide | Aphids | 85% |
| This compound | Fungicide | Powdery Mildew | 90% |
Material Science
In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its chemical properties allow for modifications that can lead to materials with desirable mechanical and thermal characteristics.
Case Study: Polymer Synthesis
A recent study investigated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and disease mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | This compound | 12.5 |
| Lipoxygenase (LOX) | This compound | 15.0 |
Environmental Applications
The compound is being investigated for its role in developing environmentally friendly chemical processes. Its application in green chemistry aims to reduce waste and improve the sustainability of chemical manufacturing processes.
Case Study: Green Synthesis
A study highlighted the use of this compound in a green synthesis pathway that minimizes hazardous waste while maintaining high yields of desired products .
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular weight discrepancy noted in ; value listed as per source. †Calculated based on formula C₁₀H₄ClF₃O₂S. ‡Complex derivative with trifluoroacetyl-amino-phenyl-ethylidene substituent.
Substituent Effects on Reactivity and Properties
Nitro vs. Fluoro Substitution The nitro group (-NO₂) in the parent compound is a strong electron-withdrawing group, which polarizes the benzothiophene ring and may enhance electrophilic reactivity at adjacent positions.
Ethyl vs. Trifluoromethyl Substitution The ethyl group (-C₂H₅) in 3-chloro-6-ethyl-... (C₁₁H₉ClO₂S) introduces steric bulk and electron-donating effects, likely increasing lipophilicity compared to the parent compound. Conversely, the trifluoromethyl (-CF₃) group in 3-chloro-6-(trifluoromethyl)-...
Carboxylic Acid vs. Carboxamide Derivatives
- The carboxylic acid moiety (-COOH) in the parent compound and its analogs confers polarity and hydrogen-bonding capacity, influencing solubility in aqueous media. The carboxamide derivative (C₂₁H₁₇ClF₃N₃O₂S) replaces -COOH with a hydrazide group, reducing acidity and possibly enhancing membrane permeability .
Biological Activity
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The molecular formula for this compound can be represented as follows:
The compound features a benzothiophene core with chlorine and nitro substituents, which contribute to its unique chemical properties.
Synthesis:
The synthesis typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. This process introduces the nitro group at the 6-position of the benzothiophene ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study tested its effectiveness against various bacterial strains, revealing an inhibition zone diameter ranging from 12 to 18 mm depending on the concentration used. The compound showed particularly strong activity against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were found to be between 10 µM and 25 µM, indicating moderate potency .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its observed biological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Cl and NO2 substituents on benzothiophene | Moderate | Moderate |
| 6-Nitro-1-benzothiophene-2-carboxylic acid | Only nitro group | Low | Low |
| 3-Chloro-1-benzothiophene-2-carboxylic acid | Only chlorine substituent | Low | Low |
This table illustrates that the combination of both chlorine and nitro groups in this compound enhances its biological activity compared to its analogs.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Antimicrobial Study:
A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial effects against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. -
Cancer Cell Line Evaluation:
In another study, the compound was tested on various cancer cell lines using an MTT assay. The results indicated that it reduced cell viability significantly at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid, and how are intermediates purified?
- Methodological Answer : A common approach involves sequential functionalization of the benzothiophene core. For example, chlorination and nitration reactions are typically performed under controlled conditions (e.g., using chlorinating agents like POCl₃ and nitrating mixtures). Purification often employs reverse-phase HPLC with gradients such as methanol-water (30% → 100%) to isolate intermediates, as demonstrated in the synthesis of analogous benzothiophene derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520-1350 cm⁻¹) groups.
- ¹H/¹³C NMR : Look for aromatic proton shifts (δ 7.0-8.5 ppm) and carboxylic acid carbon signals (~δ 165-175 ppm).
- Melting point analysis : Consistency in melting range (e.g., 213–216°C for related compounds) confirms purity .
Q. What safety protocols are recommended for handling nitro- and chloro-substituted benzothiophenes?
- Methodological Answer : Consult Safety Data Sheets (SDS) for analogous compounds (e.g., thiophene-2-carboxylic acid), which recommend:
- Use of PPE (gloves, goggles, lab coats).
- Avoidance of inhalation/contact due to potential irritancy.
- Storage in ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the nitration step of benzothiophene derivatives?
- Methodological Answer : Systematic parameter testing is essential:
- Temperature control : Nitration at 0–5°C minimizes side reactions.
- Molar ratios : Use 1.2 equivalents of nitrating agent (e.g., HNO₃/H₂SO₄) to ensure complete substitution.
- Catalyst screening : Lewis acids like FeCl₃ may enhance regioselectivity. Monitor progress via TLC or HPLC .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
Cross-validation : Compare with computational models (e.g., DFT-based NMR predictions via PubChem tools).
Isotopic labeling : Use deuterated solvents to confirm coupling patterns.
Alternative techniques : Employ mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What strategies are effective for analyzing the compound’s stability under varying pH or thermal conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound at 40–60°C and pH 2–12 for 48–72 hours.
- Analytical monitoring : Use HPLC to track degradation products (e.g., loss of nitro group or decarboxylation).
- Kinetic modeling : Calculate activation energy (Ea) for decomposition using Arrhenius plots .
Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR)?
- Methodological Answer :
- Core modifications : Replace chloro with fluoro or methyl groups to assess electronic effects.
- Carboxylic acid bioisosteres : Substitute with sulfonamide or tetrazole moieties.
- Synthetic routes : Adapt procedures from analogous compounds (e.g., 3-chloro-5,6-dimethoxy derivatives) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound in biological assays?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC₅₀/IC₅₀.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
- Multivariate analysis : Use PCA to correlate structural features with activity .
Q. How can researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
Solvent screening : Test solubility in DMSO, aqueous buffers, and ethanol using nephelometry.
Co-solvency studies : Evaluate solubility enhancers (e.g., cyclodextrins).
Refine computational models : Incorporate experimental logP and pKa values into predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
